Cas no 1247560-89-9 (2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine)
2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine
- 2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine
- Pyrimidine, 2-[(4-piperidinylmethyl)thio]-
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- MDL: MFCD16076062
- Inchi: 1S/C10H15N3S/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2
- InChI Key: GJVKFUNCKBNQIE-UHFFFAOYSA-N
- SMILES: S(C1N=CC=CN=1)CC1CCNCC1
Computed Properties
- Exact Mass: 209.099
- Monoisotopic Mass: 209.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 63.1
2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-242219-0.05g |
2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine |
1247560-89-9 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-242219-0.1g |
2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine |
1247560-89-9 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-242219-0.25g |
2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine |
1247560-89-9 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-242219-0.5g |
2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine |
1247560-89-9 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
| Enamine | EN300-242219-1.0g |
2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine |
1247560-89-9 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-242219-2.5g |
2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine |
1247560-89-9 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
| Enamine | EN300-242219-5.0g |
2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine |
1247560-89-9 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
| Enamine | EN300-242219-10.0g |
2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine |
1247560-89-9 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01021208-1g |
2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine |
1247560-89-9 | 98% | 1g |
¥2455.0 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10399-1G |
2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine |
1247560-89-9 | 95% | 1g |
¥ 2,455.00 | 2023-04-06 |
2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine Suppliers
2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine
Comprehensive Overview of 2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine (CAS No. 1247560-89-9): Properties, Applications, and Research Insights
2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine (CAS No. 1247560-89-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This molecule combines a pyrimidine core with a piperidin-4-ylmethylsulfanyl substituent, making it a valuable intermediate for drug discovery and material science applications. Its molecular formula, C10H15N3S, reflects a balanced hydrophobicity and reactivity, which is critical for optimizing bioavailability in medicinal chemistry.
Recent studies highlight the growing demand for sulfur-containing heterocycles, particularly in the development of kinase inhibitors and antimicrobial agents. The sulfanyl linkage in 2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine enhances its binding affinity to biological targets, a feature often explored in structure-activity relationship (SAR) studies. Researchers are actively investigating its potential as a scaffold for central nervous system (CNS) therapeutics, given the piperidine moiety's prevalence in neuroactive compounds.
From a synthetic perspective, CAS No. 1247560-89-9 is typically prepared via nucleophilic substitution reactions between 4-(chloromethyl)piperidine and 2-mercaptopyrimidine. This route offers high yields and scalability, aligning with industrial needs for cost-effective intermediates. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to ensure purity, a critical factor given the compound's role in high-value applications.
The compound's stability under physiological conditions has also made it a candidate for prodrug design. Its logP value (predicted ~2.1) suggests favorable membrane permeability, addressing a key challenge in drug delivery systems. Innovations in green chemistry have further optimized its synthesis, reducing reliance on hazardous solvents—a response to the pharmaceutical industry's push for sustainable practices.
Beyond pharmaceuticals, 2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine is explored in agrochemical research, where its heterocyclic framework contributes to herbicidal and fungicidal activity. Patent filings indicate its utility in crop protection formulations, reflecting broader trends in precision agriculture. This dual applicability in life sciences underscores its versatility.
In computational chemistry, molecular docking simulations of this compound reveal promising interactions with enzyme active sites, particularly those involving ATP-binding pockets. Such insights accelerate hit-to-lead optimization, reducing R&D timelines. Open-access databases like PubChem and ChEMBL now feature its physicochemical data, enabling collaborative research.
Regulatory compliance is another focal point. While CAS No. 1247560-89-9 is not classified as hazardous, adherence to REACH and GMP guidelines ensures safe handling in industrial settings. Suppliers increasingly provide certificates of analysis (CoA) to meet stringent quality standards demanded by contract research organizations (CROs).
Future directions may explore its role in bioconjugation techniques or as a linker in proteolysis-targeting chimeras (PROTACs). As AI-driven drug discovery gains traction, datasets incorporating this compound's properties will likely grow, further unlocking its potential. For researchers, staying updated via platforms like SciFinder or Google Scholar is essential to leverage emerging opportunities.
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